molecular formula C25H24N4O5S B3957209 N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B3957209
M. Wt: 492.5 g/mol
InChI Key: CHCQUXXVTIKNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a naphthalene sulfonyl group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, including the formation of the furan ring, the introduction of the naphthalene sulfonyl group, and the coupling of these intermediates with the nitroaniline moiety. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final step involves coupling the furan and naphthalene sulfonyl intermediates with nitroaniline using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(FURAN-2-YL)METHYL]-5-[4-(BENZENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE
  • **N-[(THIOPHEN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE

Uniqueness

N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or thiophene rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c30-29(31)25-10-8-21(17-24(25)26-18-22-6-3-15-34-22)27-11-13-28(14-12-27)35(32,33)23-9-7-19-4-1-2-5-20(19)16-23/h1-10,15-17,26H,11-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCQUXXVTIKNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE
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N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE
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N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE

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